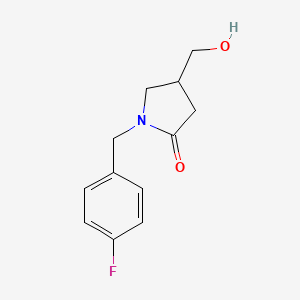

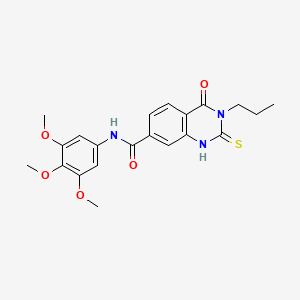

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-fluorobenzylamine or 4-fluorobenzoyl chloride as starting materials . For instance, a synthetic method for 4-fluorobenzaldehyde involves taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine, so as to generate a benzal chloride product .Molecular Structure Analysis

The molecular structure of the compound can be inferred from related compounds. For instance, 4-fluorobenzylamine has a linear formula of FC6H4CH2NH2 . The compound 4-fluorobenzoyl chloride has a molecular formula of C7H4ClFO .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, 4-fluorobenzylamine has a molecular weight of 125.14 g/mol . 4-Fluorobenzoyl chloride has a molecular weight of 158.557 . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical compound 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one and its derivatives are significant in the realm of synthetic organic chemistry due to their potential applications in drug development and material science. A notable application involves the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, including multidrug-resistant organisms. This synthesis demonstrates the utility of 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one in creating complex molecular structures with high yield and stereoselectivity, highlighting its value in medicinal chemistry (Lall et al., 2012).

Crystal Structure Analysis

The compound's structural features have been explored through crystallographic studies, providing insights into its molecular conformation and potential for forming hydrogen-bonded networks. For instance, the analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a closely related compound, reveals how its molecular arrangement and hydrogen bonding capabilities could inform the design of novel organic materials with specific physical properties (Mohammat et al., 2008).

Molecular Recognition and Biological Activity

The structural motif of 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one is instrumental in the design of inhibitors targeting biological molecules. For example, its incorporation into benzoic acid inhibitors of influenza neuraminidase showcases the compound's role in evolving potent antiviral agents. The pyrrolidinone ring, particularly with a hydroxymethyl side chain, effectively mimics the N-acetylamino group of the parent compound, offering new avenues for drug development (Brouillette et al., 1999).

Photophysical Properties

The photophysical properties of pyrrolidin-2-one derivatives make them interesting candidates for studying proton and charge transfer processes, which are crucial in the development of photoresponsive materials. Research into 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine, a compound related to 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one, demonstrates the significant impact of such processes on fluorescence properties, with implications for designing optical sensors and switches (Brenlla et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXKWPWEZMUSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)